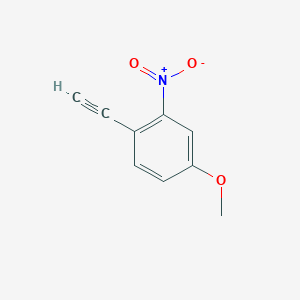
1-Ethynyl-4-methoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methoxy-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with an ethynyl group at the first position, a methoxy group at the fourth position, and a nitro group at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methoxy-2-nitrobenzene can be synthesized through several synthetic routes One common method involves the nitration of 1-ethynyl-4-methoxybenzene using nitric acid and sulfuric acid under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and selectivity. The production process must be carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methoxy-2-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-ethynyl-4-methoxy-2-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary depending on the context of the research.
Comparación Con Compuestos Similares
1-Nitro-4-methoxybenzene
1-Ethynyl-2-nitrobenzene
1-Methoxy-2-nitrobenzene
1-Ethynyl-3-nitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
1-ethynyl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h1,4-6H,2H3 |
Clave InChI |
ZVPJQWMSVSWWPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















